5-fluoro-2-methoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide
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Overview
Description
5-fluoro-2-methoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide is a synthetic organic compound with the molecular formula C18H16FN3O4S. This compound is characterized by the presence of a fluorine atom, methoxy groups, and a pyridazinylphenyl moiety, making it a complex and interesting molecule for various scientific research applications .
Scientific Research Applications
5-fluoro-2-methoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-methoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Fluorinated Aromatic Ring:
Methoxylation: Methoxy groups are introduced using methylation reactions, often employing reagents like dimethyl sulfate or methyl iodide.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate with sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to prevent side reactions.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-2-methoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce amines .
Mechanism of Action
The mechanism of action of 5-fluoro-2-methoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-fluoro-5-(7-morpholinoquinazolin-4-yl)phenyl: Used in the preparation of kinase inhibitors.
N-(4-nitrophenylsulfonyl)benzamide: Exhibits anti-inflammatory and analgesic activities.
Uniqueness
5-fluoro-2-methoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorine and methoxy groups, along with the pyridazinylphenyl moiety, make it a valuable compound for various research applications .
Properties
IUPAC Name |
5-fluoro-2-methoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O4S/c1-25-16-8-6-13(19)11-17(16)27(23,24)22-14-5-3-4-12(10-14)15-7-9-18(26-2)21-20-15/h3-11,22H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSYUZEWNIIBJOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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